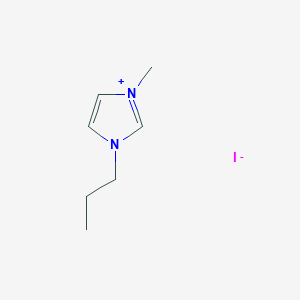

1-Methyl-3-propylimidazolium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCMUVGRRDWTDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049207 | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119171-18-5 | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119171-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 1-methyl-3-propyl-, iodide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-3-propylimidazolium iodide synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-propylimidazolium Iodide

Introduction

This compound, often abbreviated as [PMIM]I or MPII, is an ionic liquid (IL) that has garnered significant interest in various scientific fields. Ionic liquids are salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them suitable for a wide range of applications. [PMIM]I, in particular, has been extensively studied as a non-aqueous electrolyte component in dye-sensitized solar cells (DSSCs).[1][2][3] This guide provides a detailed protocol for the synthesis, purification, and characterization of this compound for researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathway

The most common and straightforward method for synthesizing this compound is through a quaternization reaction. This involves the N-alkylation of an imidazole (B134444) derivative. Two primary pathways are generally employed:

-

Alkylation of 1-methylimidazole (B24206): This is the most frequently cited method, where 1-methylimidazole is reacted with an propyl halide, specifically 1-iodopropane (B42940).[2][4]

-

Alkylation of 1-propylimidazole: An alternative route involves the reaction of 1-propylimidazole with a methylating agent, such as methyl iodide.[1][5]

This guide will focus on the first and more common pathway.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocols

The following protocol details the synthesis of this compound via the alkylation of 1-methylimidazole with 1-iodopropane.

Materials and Equipment

-

1-Methylimidazole (C₄H₆N₂)

-

1-Iodopropane (C₃H₇I)

-

Toluene (B28343) or another suitable solvent (e.g., benzene)[1]

-

Ethyl acetate (B1210297) (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard glassware

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent like toluene. The reaction can be performed with equimolar amounts of the reactants.

-

Addition of Alkylating Agent: While stirring, slowly add 1-iodopropane to the solution of 1-methylimidazole. This reaction is often exothermic, so controlled addition is recommended.

-

Reaction Conditions: Heat the reaction mixture under reflux. The reaction time can vary, but a duration of 3 hours is often sufficient for completion when using toluene as a solvent.[1]

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out or form a viscous liquid.

-

Purification:

-

Remove the solvent using a rotary evaporator.

-

Wash the crude product several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.[6]

-

Decant the washing solvent.

-

-

Drying: Dry the purified product under vacuum to remove any residual solvent. The final product is typically a clear, dark yellow viscous liquid.[2]

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃IN₂ | [3] |

| Molecular Weight | 252.10 g/mol | [3][7] |

| Appearance | Clear dark yellow viscous liquid | [2] |

| Melting Point | 17.0 °C | [1] |

| Boiling Point | 301-304 °C | [1] |

| Density | 1.54 g/cm³ | [1] |

| Purity | ≥97.0% to ≥98.0% (HPLC) | [1][3][8] |

| Water Solubility | Soluble | [1] |

Reaction Parameters and Yields

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Reported Yield | Reference |

| 1-Methylimidazole | 1-Iodopropane | Toluene | 3 hours | Heating | 97.0% | [1] |

| 1-Propylimidazole | Methyl Iodide | Benzene (B151609) | - | - | - | [1] |

Note: Specific reaction conditions such as temperature and yield for the benzene route were not detailed in the provided search results.

Characterization

The identity and purity of the synthesized this compound are typically confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the imidazolium (B1220033) cation. While specific spectral data for this compound was not found in the search results, analogous spectra for similar imidazolium-based ionic liquids are well-documented.[9][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is often used to determine the purity of the final product, with commercial suppliers guaranteeing purities of ≥98.0%.[3]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7][11]

-

Precautions:

-

First Aid:

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container closed when not in use and protect from light and moisture.[1][11]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 119171-18-5 [chemicalbook.com]

- 3. This compound = 98.0 HPLC 119171-18-5 [sigmaaldrich.com]

- 4. This compound, ≥98.0% (HPLC) | 119171-18-5 | www.ottokemi.com [ottokemi.com]

- 5. This compound | CAS#:119171-18-5 | Chemsrc [chemsrc.com]

- 6. rroij.com [rroij.com]

- 7. This compound | C7H13IN2 | CID 12971008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-3-propyl-imidazolium-iodide (PMIM I), 25 g, CAS No. 119171-18-5 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 9. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 10. rsc.org [rsc.org]

- 11. georganics.sk [georganics.sk]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methyl-3-propylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the ionic liquid 1-Methyl-3-propylimidazolium iodide ([PMIM][I]). The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for various applications, from its use as a solvent in synthesis to its potential role in drug delivery systems. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes fundamental processes related to its synthesis and characterization.

Core Physicochemical Properties

This compound is a room-temperature ionic liquid characterized by its unique set of physical and chemical properties. A summary of its key computed and experimental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C7H13IN2 | [1][2] |

| Molecular Weight | 252.10 g/mol | [1][2][3] |

| Appearance | Clear dark yellow viscous liquid | [1][4] |

Quantitative Physicochemical Data

The following tables present a compilation of experimentally determined physicochemical properties for this compound from various sources. Discrepancies in reported values can arise from differences in experimental conditions and sample purity.

Table 1: Thermal Properties

| Property | Value | Conditions |

| Melting Point | -24 °C | [3] |

| -17 °C | [5] | |

| 17.0 °C | [1][6][7] | |

| Boiling Point | 301-304 °C | [1][6][7] |

| Flash Point | >110 °C (230 °F) | [1][6] |

Table 2: Density

| Density | Temperature |

| 1.49 g/cm³ | 85 °C |

| 1.54 g/cm³ | 24 °C |

| 1.54 g/cm³ | Not Specified |

| 1.55 g/cm³ | Not Specified |

Table 3: Viscosity

| Viscosity | Temperature |

| 1385 cP | 20 °C |

Table 4: Electrical Conductivity

| Conductivity | Temperature |

| 0.96 mS/cm | 30 °C |

| 0.169 S/m | Not Specified |

Table 5: Solubility

| Solubility |

| Soluble in water |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of ionic liquids. Below are generalized experimental protocols for key measurements.

Synthesis of this compound

A common method for the synthesis of this compound is through the quaternization of 1-methylimidazole (B24206) with propyl iodide.[4][8] An improved, solvent-free preparation involves the direct reaction of n-propyl iodide and 1-methylimidazole in a Teflon-lined, stainless steel autoclave, leading to a high-purity product with a nearly 100% conversion rate.[8]

DOT Script for Synthesis Workflow

Caption: Synthesis of this compound.

Density Measurement

The density of ionic liquids can be determined using a digital vibrating U-tube densimeter.[9] The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid. Temperature control is crucial for accurate measurements and is typically achieved using a Peltier element.

Viscosity Measurement

Viscosity can be measured using various techniques, including Ubbelohde capillary viscometers or rotational viscometers.[9] For high-viscosity ionic liquids, a cone and plate viscometer can also be employed.[9] The temperature dependence of viscosity is a critical parameter, as viscosity generally decreases significantly with increasing temperature.[10]

Electrical Conductivity Measurement

A digital conductivity meter is used to determine the electrical conductivity of ionic liquids.[11] The measurement involves immersing a conductivity cell with platinum electrodes into the sample. The instrument applies an alternating voltage to prevent electrolysis and measures the resulting current to calculate the conductivity. The temperature of the sample should be precisely controlled.

Thermal Analysis

Thermal stability and phase transitions (melting point, glass transition) are typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13]

-

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature.[12]

-

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transition temperatures, and other thermal transitions.[13]

DOT Script for Property Determination Workflow

Caption: Workflow for Physicochemical Property Determination.

Applications and Relevance

This compound is a versatile ionic liquid with applications in various fields. It is notably used as a non-aqueous electrolyte in dye-sensitized solar cells.[1] Its properties, such as high ionic conductivity and thermal stability, make it a subject of interest in the development of safer and more efficient energy storage and conversion devices. In the context of drug development, its potential as a solvent for poorly soluble active pharmaceutical ingredients (APIs) and as a component in novel drug delivery systems is an area of ongoing research. The data and protocols presented in this guide provide a foundational understanding for professionals exploring these and other applications.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H13IN2 | CID 12971008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, >98% | IoLiTec [iolitec.de]

- 4. This compound | 119171-18-5 [chemicalbook.com]

- 5. 1-Methyl-3-propyl-imidazolium-iodide (PMIM I), 25 g, CAS No. 119171-18-5 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 6. This compound CAS#: 119171-18-5 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of Conductivity of Ionic Liquids in Water, Ethanol and Their Mixtures [journal.buct.edu.cn]

- 12. mdpi.com [mdpi.com]

- 13. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Methyl-3-propylimidazolium iodide (CAS: 119171-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-propylimidazolium iodide, an ionic liquid with the CAS number 119171-18-5, has garnered significant interest in the scientific community, primarily for its applications in electrochemical systems. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and a summary of its current applications. While its primary use is in dye-sensitized solar cells, this document also explores the broader context of imidazolium-based ionic liquids and their potential relevance in biological and pharmaceutical research, touching upon aspects of antimicrobial activity. The guide is intended to be a comprehensive resource for researchers and professionals interested in the synthesis, characterization, and application of this versatile ionic liquid.

Physicochemical Properties

This compound is a room-temperature ionic liquid characterized as a clear, dark yellow, viscous liquid.[1][2] Its ionic nature imparts unique properties such as low volatility and high thermal stability.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃IN₂ | [1][4] |

| Molecular Weight | 252.10 g/mol | [1][4] |

| Appearance | Clear dark yellow viscous liquid | [1][2] |

| Melting Point | 17.0 °C | [5][6] |

| Boiling Point | 301-304 °C | [5][6] |

| Density | 1.49 g/cm³ at 85 °C | [5] |

| Flash Point | >110 °C (230 °F) | [5] |

| Conductivity | 0.96 mS/cm | [2] |

| Solubility | Soluble in water | [6] |

Synthesis

The synthesis of this compound is typically achieved through a direct quaternization reaction between 1-methylimidazole (B24206) and an alkylating agent, in this case, 1-iodopropane (B42940).[2] This straightforward nucleophilic substitution reaction is a common method for preparing imidazolium-based ionic liquids.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general description of the synthesis of imidazolium-based ionic liquids.

Materials:

-

1-Methylimidazole

-

1-Iodopropane (propyl iodide)

-

Anhydrous ethyl acetate (B1210297) (or another suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-methylimidazole in anhydrous ethyl acetate.

-

Add a stoichiometric equivalent of 1-iodopropane to the solution.

-

The reaction mixture is then stirred vigorously at a moderately elevated temperature (e.g., 60-70 °C) under a reflux condenser for a period of 24 to 48 hours.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting product, this compound, is a viscous liquid. It may be further purified by washing with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials, followed by drying under vacuum.

Diagram of Synthesis:

Applications

The primary and most well-documented application of this compound is as a non-aqueous electrolyte in dye-sensitized solar cells (DSSCs).[2][4][7] Its properties, such as high ionic conductivity and low volatility, make it an attractive alternative to traditional volatile organic solvents in these devices.

Experimental Workflow: Preparation of a Polymer Gel Electrolyte for DSSCs

The following is a generalized workflow for the preparation of a quasi-solid-state electrolyte for DSSCs using this compound.

Materials:

-

This compound (PMII)

-

Poly(ethylene oxide) (PEO) or other suitable polymer

-

Iodine (I₂)

-

Acetonitrile (B52724) (or other suitable solvent)

-

Magnetic stirrer

-

Petri dish

-

Vacuum oven

Procedure:

-

The polymer (e.g., PEO) and a desired amount of this compound are dissolved in acetonitrile with continuous stirring to form a homogeneous solution.

-

To create the redox couple (I⁻/I₃⁻) essential for DSSC operation, a specific ratio of iodine (I₂) is added to the polymer-ionic liquid solution.

-

The resulting viscous solution is poured into a petri dish.

-

The solvent is allowed to evaporate slowly at room temperature, followed by drying in a vacuum oven to remove any residual solvent.

-

The resulting free-standing film is the polymer gel electrolyte, which can then be incorporated into a DSSC assembly.

Diagram of Experimental Workflow:

Relevance to Drug Development and Life Sciences

While this compound itself does not have well-documented applications in drug development, the broader class of imidazolium-based ionic liquids has been a subject of research in the pharmaceutical and life sciences. Their unique solvent properties and potential for biological activity are of considerable interest.

Some imidazolium (B1220033) derivatives have demonstrated antimicrobial and cytotoxic activities.[8] The proposed mechanism of antimicrobial action for some of these compounds involves the disruption of microbial cell membranes. The cationic imidazolium headgroup can interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. The length of the alkyl chain on the imidazolium ring has been shown to influence the potency of this antimicrobial effect.[9]

It is important to note that the toxicological properties of many ionic liquids, including this compound, have not been fully investigated.[10] Further research is needed to establish their safety profiles before any potential therapeutic applications can be considered.

Conceptual Diagram of Antimicrobial Action:

Safety and Handling

This compound is classified as an irritant.[11] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or in a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[10]

Conclusion

This compound is a valuable ionic liquid with well-established applications in the field of dye-sensitized solar cells. Its synthesis is straightforward, and its physicochemical properties are well-characterized. While its direct role in drug development is not yet defined, the broader family of imidazolium-based ionic liquids presents intriguing possibilities for future research in the life sciences, particularly in the area of antimicrobial agents. As with any chemical compound, proper safety precautions are essential when handling and using this compound. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this compound in their work.

References

- 1. This compound | C7H13IN2 | CID 12971008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 119171-18-5 [chemicalbook.com]

- 3. CAS 119171-18-5: this compound [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 1-Propyl-3-methylimidazolium iodide [chembk.com]

- 7. Ionic liquid redox electrolytes based on binary mixtures of 1-alkyl-methylimidazolium tricyanomethanide with this compound and implication in dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. georganics.sk [georganics.sk]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Structure and Characterization of 1-Methyl-3-propylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-propylimidazolium iodide, an ionic liquid, has garnered significant interest in various scientific fields, including as a non-aqueous electrolyte for dye-sensitized solar cells.[1] This technical guide provides a comprehensive overview of its structure, physicochemical properties, and characterization. Detailed experimental protocols for its synthesis and analysis using modern analytical techniques are presented to facilitate its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is an organic salt with the chemical formula C₇H₁₃IN₂.[2][3] It consists of a 1-methyl-3-propylimidazolium cation and an iodide anion. The structure of the cation features a five-membered imidazole (B134444) ring substituted with a methyl group at one nitrogen atom and a propyl group at the other.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃IN₂ | [2][3] |

| Molecular Weight | 252.10 g/mol | [2] |

| CAS Number | 119171-18-5 | [2][3] |

| Appearance | Clear dark yellow viscous liquid | [3] |

| Melting Point | 17.0 °C | [3] |

| Boiling Point | 301-304 °C | [3] |

| Density | 1.49 g/cm³ at 85 °C | [3] |

| Flash Point | >110 °C (230 °F) | [3] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis

The synthesis of this compound is typically achieved through a quaternization reaction of 1-methylimidazole (B24206) with an alkylating agent, propyl iodide.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

1-Methylimidazole

-

Propyl iodide

-

Ethyl acetate (B1210297) (or other suitable non-polar solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and propyl iodide. The reaction is often exothermic, so initial cooling may be necessary.

-

Stir the mixture at room temperature. The reaction progress can be monitored by observing the formation of a biphasic mixture, with the ionic liquid being the denser phase. Gentle heating can be applied to accelerate the reaction if necessary.

-

After the reaction is complete (typically several hours to a day), add a non-polar solvent such as ethyl acetate to the flask.

-

Transfer the mixture to a separatory funnel and wash the ionic liquid phase several times with the non-polar solvent to remove any unreacted starting materials.

-

Separate the lower ionic liquid layer.

-

Remove any residual solvent from the ionic liquid by drying under high vacuum using a rotary evaporator. The final product should be a clear, viscous liquid.

Characterization

A comprehensive characterization of this compound involves various analytical techniques to confirm its structure and purity.

Characterization Flowchart

Caption: Flowchart for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Prepare a dilute solution of the ionic liquid (5-10 mg) in a deuterated solvent (0.5-0.7 mL) in an NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectroscopic Data:

While a specific spectrum for this compound is not provided in the search results, based on the structure and data for similar imidazolium (B1220033) ionic liquids, the following ¹H NMR chemical shifts can be anticipated (in ppm): a singlet for the proton between the two nitrogen atoms (N-CH-N), signals for the other two protons on the imidazole ring, a singlet for the N-CH₃ protons, and a triplet, sextet, and triplet for the N-CH₂-CH₂-CH₃ protons. The ¹³C NMR would show distinct signals for each unique carbon atom in the imidazolium cation.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids as it can directly measure the mass of the constituent ions.

3.2.1. Experimental Protocol: ESI-MS

Instrumentation:

-

Mass spectrometer with an electrospray ionization source

-

Syringe pump

-

Solvent for dilution (e.g., methanol, acetonitrile)

Procedure:

-

Prepare a dilute solution of the ionic liquid in a suitable solvent (e.g., 10-100 µM in methanol).

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in positive ion mode to detect the 1-methyl-3-propylimidazolium cation. The expected m/z for the cation (C₇H₁₃N₂⁺) is approximately 125.11.

-

If desired, acquire the mass spectrum in negative ion mode to detect the iodide anion (I⁻) at an m/z of approximately 126.9.

-

Analyze the resulting spectrum to confirm the mass of the cation and assess the presence of any impurities. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to further confirm the structure.[4]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and phase transitions of the ionic liquid.

3.3.1. Experimental Protocol: TGA/DSC

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum, platinum)

-

Inert gas supply (e.g., nitrogen, argon)

Procedure for TGA:

-

Place a small amount of the sample (5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[5]

-

Record the mass loss as a function of temperature to determine the decomposition temperature.

Procedure for DSC:

-

Place a small amount of the sample (5-10 mg) into a DSC pan and seal it.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

-

Cool the sample at a controlled rate to a temperature below its expected glass transition or crystallization temperature.

-

Reheat the sample at a controlled rate.

-

Analyze the resulting heat flow versus temperature curve to identify thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[6]

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and characterization of this compound. The presented experimental protocols offer a practical framework for researchers and scientists working with this ionic liquid. The comprehensive data and methodologies herein are intended to support its effective utilization in various applications, from materials science to drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H13IN2 | CID 12971008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. ajer.org [ajer.org]

- 6. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of 1-Methyl-3-propylimidazolium Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Methyl-3-propylimidazolium Iodide

This compound, an imidazolium-based ionic liquid, possesses a unique set of properties including low vapor pressure, high thermal stability, and tunable solvency. These characteristics make it a person of interest for a variety of applications, including as a solvent in organic synthesis, an electrolyte in electrochemical devices, and as a component in drug delivery systems. Understanding its thermal stability is paramount for defining its operational limits and ensuring its safe and effective use.

Thermal Stability Data

The thermal stability of imidazolium-based ionic liquids is significantly influenced by the nature of the anion and the length of the alkyl chains on the cation. For imidazolium (B1220033) halides, the thermal stability generally follows the trend Cl⁻ < Br⁻ < I⁻. However, the decomposition temperatures are typically lower than for ionic liquids with more complex, non-coordinating anions.

The following table summarizes key thermal decomposition parameters for imidazolium-based halide ionic liquids, which can be used to estimate the thermal stability of this compound. The data is primarily derived from thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

| Ionic Liquid | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Experimental Conditions | Reference |

| 1-Ethyl-3-methylimidazolium iodide ([EMIM]I) | ~249 | Not Reported | Heating rate: 1 K/min | |

| 1-Butyl-3-methylimidazolium iodide ([BMIM]I) | ~238 | Not Reported | Not Specified | |

| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | ~260 | Not Reported | Not Specified | |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | ~246 | Not Reported | Not Specified |

Note: The presented data is based on available literature for analogous compounds and serves as an estimation for the thermal stability of this compound.

Decomposition Pathways

The thermal decomposition of imidazolium-based ionic liquids with halide anions is generally understood to proceed via a nucleophilic substitution reaction (SN2). The iodide anion, being a good nucleophile, attacks the electrophilic carbon atoms of the alkyl groups attached to the imidazolium ring. This leads to the formation of volatile alkyl iodides and the corresponding N-alkylimidazole.

For this compound, the proposed primary decomposition pathway would involve the nucleophilic attack of the iodide anion on either the methyl or the propyl group, leading to the formation of methyl iodide or propyl iodide, and 1-propylimidazole or 1-methylimidazole, respectively.

Experimental Protocols

To accurately determine the thermal stability of this compound, a standardized experimental protocol using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and peak decomposition temperatures of the ionic liquid.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a clean TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 600 °C).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the mass loss curve.

-

Determine the peak decomposition temperature (Tpeak) from the peak of the derivative thermogravimetric (DTG) curve.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of phase transitions.

Methodology:

-

Sample Preparation: Seal a small, accurately weighed sample (2-5 mg) of the ionic liquid in a hermetic DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Maintain an inert atmosphere (e.g., nitrogen) in the cell.

-

-

Thermal Program:

-

Cool the sample to a low temperature (e.g., -90 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point (e.g., 200 °C).

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis:

-

Record the heat flow to the sample as a function of temperature.

-

Identify and analyze endothermic and exothermic peaks to determine melting points and other phase transitions.

-

Determine the glass transition temperature (Tg) from the step change in the heat flow curve.

-

Conclusion

While direct experimental data for the thermal stability of this compound is limited, a comprehensive understanding of its behavior can be inferred from the analysis of analogous imidazolium-based halide ionic liquids. It is anticipated that [PMIM]I exhibits moderate thermal stability, with a decomposition onset likely in the range of 230-250 °C. The primary decomposition mechanism is expected to be a nucleophilic attack by the iodide anion on the alkyl chains of the cation. For applications requiring precise knowledge of its thermal limits, it is crucial to perform the detailed experimental protocols outlined in this guide. This will ensure the safe and effective application of this compound in research, development, and industrial processes.

A Technical Overview of 1-Methyl-3-propylimidazolium iodide: Molecular Weight and Formula

This guide provides a detailed analysis of the molecular characteristics of 1-Methyl-3-propylimidazolium iodide, a compound of interest in various scientific and research applications. The following sections present its chemical formula and molecular weight in a structured format, along with a visual representation of its constituent parts.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, solution preparation, and analytical characterization.

| Property | Value | Citations |

| Chemical Formula | C₇H₁₃IN₂ | [1][2] |

| Alternate Formula | C₇H₁₃N₂.I | [3] |

| Molecular Weight | 252.10 g/mol | [1][2][3] |

| Exact Mass | 252.01235 Da | [1][2][3] |

Molecular Composition and Structure

This compound is an ionic compound. It consists of a positively charged 1-methyl-3-propylimidazolium cation and a negatively charged iodide anion. The chemical formula, C₇H₁₃IN₂, reflects the elemental composition of the entire ionic salt.

The diagram below illustrates the logical relationship between the constituent ions and the overall molecular properties of the compound.

Experimental Considerations

While this document does not detail specific experimental protocols, the accurate molecular weight is critical for any quantitative study. For instance, in the preparation of a standard solution, the mass of this compound required to achieve a specific molarity is calculated directly from its molecular weight. Similarly, in techniques such as mass spectrometry, the exact mass is a key parameter for identifying the compound and its fragments. The compound is reportedly soluble in water, a crucial piece of information for aqueous-based experiments.[4]

References

Unveiling the Solubility Landscape of 1-Methyl-3-propylimidazolium Iodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical aspects of the solubility of 1-Methyl-3-propylimidazolium iodide ([PMIm]I), an ionic liquid of significant interest in various scientific domains, including as an electrolyte in dye-sensitized solar cells. Understanding its solubility in different organic solvents is paramount for its application in synthesis, purification, and formulation development. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a foundational understanding of the underlying principles.

Core Concept: Solubility of Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, represent a unique class of solvents with tunable physicochemical properties. Their solubility in organic solvents is governed by a complex interplay of factors including the nature of the cation and anion, the polarity and hydrogen bonding capabilities of the solvent, and temperature. The dissolution of an ionic liquid like this compound in an organic solvent is a process of overcoming the lattice energy of the solid IL and the cohesive forces of the solvent, driven by favorable solute-solvent interactions.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of common organic solvents remains a developing area of research. While extensive databases for many common salts exist, the characterization of ionic liquid solubility is an ongoing effort in the scientific community. The following table summarizes the currently available qualitative and physical property data relevant to the solubility of this compound. Further experimental investigations are required to populate a comprehensive quantitative dataset.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 119171-18-5 |

| Molecular Formula | C₇H₁₃IN₂ |

| Molecular Weight | 252.10 g/mol |

| Appearance | Clear dark yellow viscous liquid |

| Melting Point | 17.0 °C |

| Boiling Point | 301-304 °C |

| Water Solubility | Soluble |

| Organic Solvent Miscibility | Generally miscible with polar organic solvents. Specific quantitative data is sparse. |

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium (SLE) is crucial for quantifying the solubility of an ionic liquid in an organic solvent. The following outlines a general yet detailed protocol for determining the solubility of this compound using the gravimetric method, a reliable and direct approach.

Synthesis and Purification of this compound

Accurate solubility measurements necessitate a high-purity ionic liquid. The following is a common synthetic route for this compound:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole (B24206) and 1-iodopropane. The reaction is typically performed without a solvent or in a minimal amount of a suitable solvent like acetonitrile.

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time can vary, but a common approach is to heat at a moderate temperature (e.g., 60-80 °C) for several hours to days to ensure complete reaction.

-

Purification:

-

After the reaction is complete, the resulting viscous liquid is cooled to room temperature.

-

The crude product is washed multiple times with a solvent in which the ionic liquid has low solubility, such as ethyl acetate (B1210297) or diethyl ether, to remove any unreacted starting materials.

-

The purified ionic liquid is then dried under vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove any residual volatile impurities and water. The purity of the synthesized ionic liquid should be verified using techniques such as NMR spectroscopy.

-

Gravimetric Method for Solubility Measurement

This method involves preparing a saturated solution at a specific temperature, taking a known mass of the solution, and then determining the mass of the dissolved ionic liquid after evaporating the solvent.

Apparatus:

-

Thermostatically controlled water or oil bath with stirring capability

-

Jacketed glass equilibrium cell or sealed vials

-

Analytical balance (accurate to ±0.0001 g)

-

Syringe with a filter attachment (e.g., 0.22 µm PTFE filter)

-

Drying oven or vacuum oven

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in the equilibrium cell or vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the cell or vial in the thermostatic bath set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be sealed to prevent solvent evaporation.

-

Sampling: Once equilibrium is established, stop the stirring and allow the solid phase to settle. Carefully withdraw a sample of the clear supernatant liquid using a pre-heated syringe fitted with a filter. Pre-heating the syringe to the equilibrium temperature is crucial to prevent precipitation of the solute during sampling.

-

Mass Determination: Accurately weigh a clean, dry weighing bottle. Transfer the collected sample into the weighing bottle and reweigh to determine the exact mass of the saturated solution.

-

Solvent Evaporation: Place the weighing bottle in a vacuum oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough to facilitate evaporation but low enough to prevent any decomposition of the ionic liquid.

-

Final Weighing: After all the solvent has been removed and the weight is constant, cool the weighing bottle in a desiccator and weigh it to determine the mass of the dry this compound.

-

Calculation: The solubility (in mass fraction, w) is calculated as follows: w = (mass of dry ionic liquid) / (mass of saturated solution)

The solubility can also be expressed in other units such as mole fraction or grams of solute per 100 g of solvent. This procedure should be repeated at different temperatures to determine the temperature dependence of the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an ionic liquid using the gravimetric method.

Caption: General workflow for the gravimetric determination of ionic liquid solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, emphasizing the need for further quantitative experimental data. The detailed experimental protocol for the gravimetric method offers a robust starting point for researchers to perform these critical measurements. A comprehensive understanding of solubility is essential for the effective design and optimization of processes involving this versatile ionic liquid, paving the way for its broader application in research and industry.

An In-depth Technical Guide to the Electrochemical Window of 1-Methyl-3-propylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Methyl-3-propylimidazolium iodide ([PMIM]I). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on the fundamental principles and detailed experimental protocols necessary for its determination. The information presented herein is intended to equip researchers with the knowledge to measure and understand the electrochemical stability of [PMIM]I for applications in areas such as electrochemistry, organic synthesis, and drug delivery.

Introduction to the Electrochemical Window of Ionic Liquids

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte is electrochemically stable and does not undergo oxidation or reduction.[1][2] For ionic liquids (ILs) like this compound, the EW is determined by the electrochemical stability of its constituent cation and anion.[2] The cathodic limit is typically set by the reduction of the cation (1-Methyl-3-propylimidazolium, [PMIM]⁺), while the anodic limit is determined by the oxidation of the anion (iodide, I⁻).[3] A wide electrochemical window is highly desirable for applications such as high-voltage batteries, supercapacitors, and electro-organic synthesis.[1]

The structure of the ions plays a crucial role in determining the electrochemical window.[2] For the cation, factors such as the nature of the heterocyclic core and the length of the alkyl substituents influence its reduction potential.[2] For the anion, its intrinsic oxidation potential is the primary determinant of the anodic limit.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 119171-18-5 |

| Molecular Formula | C₇H₁₃IN₂ |

| Molecular Weight | 252.10 g/mol [4] |

| Appearance | Clear dark yellow viscous liquid[5] |

| Melting Point | 17.0 °C[5] |

| Boiling Point | 301-304 °C[5] |

| Density | 1.49 g/cm³ at 85 °C[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through the quaternization of 1-methylimidazole (B24206) with 1-iodopropane (B42940). A general laboratory-scale procedure is outlined below. For a related synthesis of a similar imidazolium (B1220033) iodide, see the procedure for 1,3-dimethylimidazolium (B1194174) iodide.[6]

Materials and Reagents

-

1-methylimidazole

-

1-iodopropane

-

Anhydrous solvent (e.g., acetonitrile, toluene)

-

Magnetic stirrer

-

Round-bottom flask

-

Condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Experimental Protocol

-

In a clean, dry round-bottom flask, dissolve 1-methylimidazole in an appropriate anhydrous solvent under an inert atmosphere.

-

Slowly add a stoichiometric equivalent of 1-iodopropane to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated to accelerate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion of the reaction, the product, this compound, may precipitate out of the solution or the solvent can be removed under reduced pressure.

-

The resulting ionic liquid should be washed with a non-polar solvent (e.g., hexane, diethyl ether) to remove any unreacted starting materials.

-

Finally, the product should be dried under vacuum to remove any residual solvent.

Determination of the Electrochemical Window

The electrochemical window of this compound is experimentally determined using cyclic voltammetry (CV).[1][2] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits where a significant increase in current is observed correspond to the oxidation and reduction of the ionic liquid.

Experimental Setup

A standard three-electrode setup is used for cyclic voltammetry measurements.[1]

-

Working Electrode (WE): A material with a wide potential window and chemical inertness, such as glassy carbon (GC) or platinum (Pt).

-

Reference Electrode (RE): A stable reference electrode is crucial for accurate potential measurements. A common choice for non-aqueous electrochemistry is a silver/silver ion (Ag/Ag⁺) electrode or a quasi-reference electrode like a silver wire, which should be calibrated against a standard redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺).

-

Counter Electrode (CE): A platinum wire or a graphite (B72142) rod with a large surface area is typically used as the counter electrode.

Experimental Protocol for Cyclic Voltammetry

-

Preparation: The ionic liquid, this compound, must be thoroughly dried under vacuum to remove any water, as water can significantly narrow the electrochemical window. The electrochemical cell is assembled with the three electrodes.

-

Initial Scan: An initial cyclic voltammogram is recorded over a wide potential range to get a preliminary idea of the electrochemical window.

-

Determination of Limits:

-

Cathodic Limit: The potential is swept from the open-circuit potential towards negative potentials until a sharp increase in the reduction current is observed. This indicates the reduction of the [PMIM]⁺ cation.

-

Anodic Limit: The potential is swept from the open-circuit potential towards positive potentials until a sharp increase in the oxidation current is observed. This corresponds to the oxidation of the I⁻ anion.

-

-

Cut-off Current Density: The electrochemical window is typically defined by the potential difference between the points where the current density reaches a certain cut-off value (e.g., 0.1, 0.5, or 1.0 mA/cm²).[3] It is important to report the cut-off current density used when stating the electrochemical window.

-

Scan Rate: The scan rate (e.g., 10-100 mV/s) can influence the observed electrochemical window. It is important to perform measurements at various scan rates to understand the kinetics of the decomposition reactions.

Expected Electrochemical Behavior

-

Cathodic Limit: The reduction of the 1-Methyl-3-propylimidazolium cation is expected to occur at the C2 position of the imidazolium ring. The presence of the acidic proton at this position in some imidazolium cations can lead to easier reduction.

-

Anodic Limit: The iodide anion is known to be relatively easy to oxidize. The oxidation of iodide (I⁻) to triiodide (I₃⁻) and subsequently to iodine (I₂) will define the anodic limit. This process is expected to occur at a relatively low positive potential compared to more stable anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻).

The following table summarizes the expected influence of the constituent ions on the electrochemical window of [PMIM]I.

| Ion | Role in Electrochemical Window | Expected Stability |

| 1-Methyl-3-propylimidazolium ([PMIM]⁺) | Determines the cathodic (reductive) limit. | Moderate. The imidazolium ring is susceptible to reduction. |

| Iodide (I⁻) | Determines the anodic (oxidative) limit. | Low. Iodide is easily oxidized. |

Visualizations

To aid in the understanding of the concepts and procedures discussed, the following diagrams have been created using the DOT language.

References

An In-depth Technical Guide to the Safety of 1-Methyl-3-propylimidazolium iodide

This guide provides a comprehensive overview of the safety information for 1-Methyl-3-propylimidazolium iodide (CAS No: 119171-18-5), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical databases.

Chemical and Physical Properties

This compound is a clear, dark yellow, viscous liquid.[1][2] It is an ionic liquid that has applications as a non-aqueous electrolyte, particularly in dye-sensitized solar cells.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃IN₂ | [4][5] |

| Molecular Weight | 252.10 g/mol | [1][4][6] |

| Appearance | Clear dark yellow viscous liquid | [1][2] |

| Melting Point | 17.0 °C | [1][7] |

| Boiling Point | 301-304 °C | [1][7] |

| Density | 1.49 g/cm³ at 85 °C; 1.55 g/cm³ | [1][7][8] |

| Flash Point | >110 °C (230 °F) | [1][7] |

| Vapor Pressure | 0.01 hPa at 20 °C | [8] |

| Conductivity | 0.96 mS/cm | [2] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5][9] However, available data from acute toxicity studies are summarized below.

Table 2: Acute Toxicity Data

| Exposure Route | Endpoint | Value | Species | Source |

| Oral | LD50 | >2000 mg/kg | Rat | [8] |

Based on this data, the substance is not classified as acutely toxic via the oral route.[8] It is important to note that it may be harmful if inhaled, swallowed, or absorbed through the skin.[5]

Detailed experimental protocols for the cited toxicological studies are not provided in the publicly available safety data sheets. The LD50 value suggests an acute oral toxicity study was performed, likely following standardized guidelines such as those from the OECD (e.g., OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure, or OECD 423: Acute Oral Toxicity - Acute Toxic Class Method). These protocols typically involve administering the substance to a group of fasted animals (in this case, rats) and observing them for a set period for signs of toxicity and mortality.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[9][10] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][7]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Percentage of Notifications |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | 93.3% - 100% |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | 93.3% |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | 53.3% |

Data aggregated from notifications to the ECHA C&L Inventory.[1][4]

The following diagram illustrates the logical flow from hazard identification to the necessary precautionary actions for handling this compound.

Caption: GHS hazard communication workflow for this compound.

Emergency and Handling Protocols

In case of exposure, the following first aid measures should be taken:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9] If eye irritation persists, get medical advice/attention.[9]

-

Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes.[5][9] If skin irritation occurs, seek medical attention.[9] Contaminated clothing should be removed and washed before reuse.[9]

-

Inhalation: Move the person to fresh air.[5] If breathing is difficult, give oxygen.[5] Get medical attention if symptoms occur.[9]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards.[5][9] Seek medical attention.[5]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, foam, or dry chemical.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[5]

-

Hazardous Combustion Products: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[10]

-

Handling: Handle in a well-ventilated place.[7] Wear suitable protective clothing, gloves, and eye/face protection.[7][9] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[7] Wash hands thoroughly after handling.[9]

-

Storage: Store in a dry, cool, and well-ventilated place.[7][9] Keep the container tightly closed.[7][9]

Conclusion

This compound is a valuable research chemical with defined hazards. The primary risks are irritation to the skin, eyes, and respiratory system. While acute toxicity appears to be low, a comprehensive toxicological profile is not yet available. Therefore, strict adherence to the safety protocols outlined in this guide is essential for minimizing risk. Researchers should always consult the most recent version of the Safety Data Sheet from their supplier before use and ensure that appropriate engineering controls (e.g., fume hood) and personal protective equipment are utilized.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 119171-18-5 [chemicalbook.com]

- 3. 1-メチル-3-プロピルイミダゾリウムヨージド ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H13IN2 | CID 12971008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. georganics.sk [georganics.sk]

- 6. This compound = 98.0 HPLC 119171-18-5 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

hazards and handling of 1-Methyl-3-propylimidazolium iodide

An In-depth Technical Guide to 1-Methyl-3-propylimidazolium Iodide: Hazards and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the hazards, handling, and experimental protocols related to this compound. The information is intended for professionals in research and development who may be working with this ionic liquid.

Chemical Identification and Physical Properties

This compound is an ionic liquid that is liquid at or near room temperature. Its properties make it a subject of interest in various research applications, including as an electrolyte in dye-sensitized solar cells.[1][2][3][4][5]

| Property | Value | Reference |

| CAS Number | 119171-18-5 | [6] |

| Molecular Formula | C₇H₁₃IN₂ | [6] |

| Molecular Weight | 252.10 g/mol | [6][7] |

| Appearance | Clear dark yellow viscous liquid | [1] |

| Melting Point | 17.0 °C | [8] |

| Boiling Point | 301-304 °C | [8] |

| Density | 1.49 g/cm³ at 85 °C | [8] |

| Flash Point | >110 °C (230 °F) | [8] |

| Solubility | Soluble in water. | |

| InChI Key | IVCMUVGRRDWTDK-UHFFFAOYSA-M | [7] |

| SMILES String | [I-].CCC[n+]1ccn(C)c1 | [7] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

GHS Classification: [6][8][9][10]

-

Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[6][9][10]

Precautionary Statements: [8][9]

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[8][9]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell), P332+P317 (If skin irritation occurs: Get medical help), P362+P364 (Take off contaminated clothing and wash it before reuse).[8]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[8]

-

Disposal: P501 (Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations).[8]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9][11]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[9][11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[9][11]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[9][11]

Handling and Storage

-

Handling: Wear personal protective equipment/face protection. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Ensure adequate ventilation.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the alkylation of 1-methylimidazole (B24206).[12]

Materials:

-

1-Methylimidazole (freshly distilled from KOH)

-

Anhydrous ethyl acetate (B1210297)

-

Activated charcoal (optional)

-

Celite® (optional)

Procedure:

-

Set up a reaction vessel with a stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

-

Add a 1:1 mixture of 1-methylimidazole (1 equivalent) and anhydrous ethyl acetate to the vessel.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add 1-iodopropane (1.1 equivalents) dropwise to the stirred mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Slowly heat the mixture to 60 °C and monitor the reaction progress (e.g., by ¹H NMR) until completion. This may take several hours to days.

-

Once the reaction is complete, cool the mixture to room temperature. A biphasic mixture should be present.

-

Separate and remove the upper ethyl acetate phase.

-

Wash the lower ionic liquid phase with fresh anhydrous ethyl acetate by stirring vigorously for several hours.

-

Remove the ethyl acetate phase. Repeat the washing step until the ionic liquid phase is free of starting materials as determined by analysis (e.g., ¹H NMR).

-

If the product is colored, it can be decolorized by stirring with activated charcoal in a suitable solvent (e.g., water or methanol) at 50 °C overnight.

-

Filter the mixture through a pad of Celite® to remove the charcoal.

-

Concentrate the filtrate under reduced pressure and dry under high vacuum at an elevated temperature (e.g., 55 °C) to yield the purified this compound.

Purification by Recrystallization

For some imidazolium (B1220033) halides, recrystallization can be an effective purification method.[13] A general approach for iodinated imidazoles is provided below, which may be adapted.[14]

Materials:

-

Crude this compound

-

Isopropyl alcohol

-

n-Hexane

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent, such as isopropyl alcohol, with gentle heating.[14]

-

Once fully dissolved, slowly add a less polar solvent, such as n-hexane, until the solution becomes slightly turbid.[14]

-

Gently heat the solution until it becomes clear again.

-

Remove the heat source and allow the solution to cool slowly to room temperature to promote crystal formation.

-

For further crystallization, place the flask in an ice bath.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold mixture of the recrystallization solvents.

-

Dry the purified crystals under vacuum.

Potential Toxicological Mechanisms

While specific signaling pathways for this compound are not well-documented, studies on other imidazolium-based ionic liquids, particularly those with longer alkyl chains, suggest potential mechanisms of toxicity. These include disruption of mitochondrial function and cell membrane integrity, which can lead to apoptosis. The toxicity of methylimidazolium ionic liquids has been shown to increase with the length of the alkyl chain.[15][16]

Below is a generalized workflow illustrating the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

The following diagram illustrates a generalized logical relationship for assessing the safety of a chemical like this compound.

Caption: Chemical Safety Assessment Logic.

The diagram below depicts a generalized signaling pathway for cellular toxicity induced by some imidazolium-based ionic liquids, which may be relevant for this compound.

Caption: Generalized Cellular Toxicity Pathway.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ionic liquid redox electrolytes based on binary mixtures of 1-alkyl-methylimidazolium tricyanomethanide with this compound and implication in dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H13IN2 | CID 12971008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-甲基-3-丙基碘化咪唑鎓 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. georganics.sk [georganics.sk]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Potential for cardiac toxicity with methylimidazolium ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

synthesis of 1-methylimidazole and propyl iodide to produce 1-Methyl-3-propylimidazolium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis of 1-Methyl-3-propylimidazolium iodide, a prominent ionic liquid. The synthesis involves the quaternization of 1-methylimidazole (B24206) with propyl iodide. This guide details the physicochemical properties of the product, a representative experimental protocol derived from established methodologies, and typical characterization data. The information is structured to support research and development activities, with quantitative data presented in clear, accessible tables and logical processes visualized through diagrams.

Physicochemical Properties

This compound, also known as PMIM I, is a salt that is liquid over a wide temperature range, categorizing it as an ionic liquid.[1] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 119171-18-5 | [2][3] |

| Molecular Formula | C₇H₁₃IN₂ | [3][4] |

| Molecular Weight | 252.10 g/mol | [2][3] |

| Appearance | Clear dark yellow viscous liquid | [2][5] |

| Melting Point | 17.0 °C (Note: A value of -17 °C is also reported) | [1][2][4] |

| Boiling Point | 301-304 °C | [2][4] |

| Density | 1.49 - 1.55 g/cm³ | [1][2] |

| Flash Point | >110 °C | [2][4] |

| Solubility | Soluble in water | [4] |

Synthesis Pathway and Reaction

The synthesis of this compound is a straightforward Sɴ2 (bimolecular nucleophilic substitution) reaction. It involves the alkylation of 1-methylimidazole with propyl iodide.[5] In this reaction, the lone pair of electrons on the N-3 nitrogen of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the propyl group attached to the iodide. This forms a new carbon-nitrogen bond, and the iodide ion serves as the leaving group, becoming the counter-ion in the final ionic liquid product.

Caption: Sɴ2 reaction mechanism for the synthesis of the target ionic liquid.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar imidazolium-based ionic liquids.[6][7][8]

3.1. Materials and Equipment

-

1-Methylimidazole (Reagent Grade)

-

Propyl Iodide (Reagent Grade)

-

Toluene (B28343) or other suitable solvent (Anhydrous)

-

Ethyl acetate (B1210297) or tert-butyl methyl ether (for washing)

-

Round-bottom flask (three-neck preferred)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

3.2. Procedure

-

Reaction Setup: A dry round-bottom flask is fitted with a reflux condenser and a magnetic stir bar. The system is flushed with an inert gas like nitrogen to ensure anhydrous conditions.

-

Reagent Addition: Add 1-methylimidazole (1.0 eq.) and a suitable solvent such as toluene to the flask via syringe. Begin stirring the solution.

-

Alkylation: Slowly add propyl iodide (1.0 - 1.2 eq.) to the stirred solution. The reaction can be exothermic.[7]

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 70-100°C) and stirred continuously.[6][7] The reaction progress can be monitored over time, typically for several hours to ensure completion. Some syntheses of similar compounds are run for anywhere from 3 to 48 hours.[6][7]

-

Product Formation: As the reaction proceeds, the ionic liquid product may separate as a denser liquid phase or a solid may form.

-

Workup and Purification: After cooling the reaction mixture to room temperature, the solvent is removed using a rotary evaporator. The resulting crude product is washed multiple times with a non-polar solvent like ethyl acetate or tert-butyl methyl ether to remove any unreacted starting materials.[6]

-

Isolation: The purified product, a viscous liquid, is dried under high vacuum to remove any residual volatile impurities.

Caption: General experimental workflow for the synthesis and purification.

Quantitative Data and Characterization

The yield and purity of the final product are highly dependent on reaction conditions.

Table 2: Typical Reaction Parameters

| Parameter | Typical Value / Condition | Rationale |

| Reactant Ratio | 1:1.05 (1-Me-Im : PrI) | A slight excess of the alkylating agent can drive the reaction to completion. |

| Solvent | Toluene, Acetonitrile, or neat (solvent-free) | Choice of solvent can affect reaction rate and ease of workup. |

| Temperature | 70 - 100 °C | Provides sufficient energy to overcome the activation barrier without significant side product formation.[6][7] |

| Reaction Time | 3 - 48 hours | Dependent on temperature and solvent; longer times may be needed for higher yields.[6][7] |

| Yield | >90% (Reported for similar syntheses) | Generally high for this type of quaternization reaction.[8] |

Characterization Data

The structure and purity of this compound are typically confirmed using spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is a key technique.

Table 3: Representative ¹H NMR Data (Chemical shifts (δ) are illustrative and based on similar compounds[9][10][11])

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH -N | ~9.5 - 10.5 | Singlet | 1H |

| NCH =CH N | ~7.4 - 7.8 | Two singlets or doublets | 2H |

| N-CH₂ -CH₂-CH₃ | ~4.1 - 4.3 | Triplet | 2H |

| N-CH₃ | ~3.8 - 4.1 | Singlet | 3H |

| N-CH₂-CH₂ -CH₃ | ~1.7 - 1.9 | Multiplet (sextet) | 2H |

| N-CH₂-CH₂-CH₃ | ~0.8 - 1.0 | Triplet | 3H |

Safety and Handling

Aggregated GHS information indicates that this compound can cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-